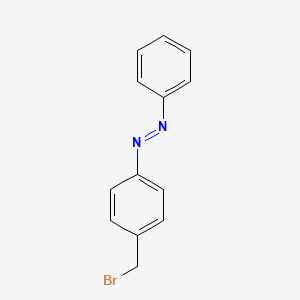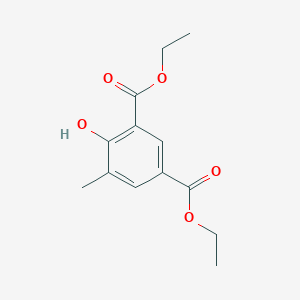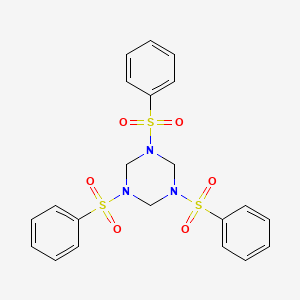
4-(Bromomethyl)azobenzene
Descripción general
Descripción
4-(Bromomethyl)azobenzene is an organic compound with the molecular formula C13H11BrN2. It is characterized by the presence of a bromomethyl group attached to an azobenzene core. Azobenzenes are well-known for their photoisomerization properties, which make them valuable in various scientific and industrial applications .
Mecanismo De Acción
Target of Action
4-(Bromomethyl)azobenzene is an organic compound that is primarily used as a reagent and intermediate in organic synthesis . It is particularly useful in the synthesis of compounds containing azo bonds, such as organic dyes and photosensitive materials . Therefore, its primary targets are the molecules it reacts with in these synthesis processes.
Mode of Action
The compound interacts with its targets through chemical reactions. In the synthesis of azo compounds, for example, this compound can react with nitrobenzene and ethylenediamine . Nitrobenzene reacts with dimethyl sulfoxide to form aminophenyl nitro compound, which then reacts with ethylenediamine to form this compound .
Biochemical Pathways
For instance, some azo dyes have been found to interact with biological macromolecules and influence cellular processes .
Result of Action
The primary result of this compound’s action is the formation of new compounds through chemical reactions. These compounds can have a variety of properties and uses, depending on their structure. For example, azo compounds synthesized using this compound can be used in organic dyes, photosensitive materials, electronic materials, and optical materials research and development .
Análisis Bioquímico
Biochemical Properties
For instance, azobenzenes have been used as photoswitches to control the activity of peptides and proteins . The photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species .
Cellular Effects
Azobenzenes have been shown to influence cell signaling . For instance, a photoswitchable molecular glue for RNA, which could reversibly control the association of two unpaired RNA regions in response to light stimuli, has been developed . This demonstrates the potential of azobenzenes to precisely control RNA structure and function.
Molecular Mechanism
Azobenzenes are known to undergo photoisomerization, a process that involves the interconversion between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer . This process can be triggered by light absorption, leading to changes in the geometry and polarity of the azobenzene molecule .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-(Bromomethyl)azobenzene in laboratory settings. Azobenzenes are known for their photochemical stability and the long lifetimes of their photoactivated states .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. The use of animal models is crucial in studying the effects of new compounds, including their toxic or adverse effects at high doses .
Metabolic Pathways
The specific metabolic pathways involving this compound are not known. Azo compounds, including azobenzenes, are known to be involved in various metabolic processes. They are often reduced by azoreductases, enzymes that play a key role in the biotransformation and detoxification of azo dyes .
Transport and Distribution
The transport of molecules across cell membranes is a fundamental process in biology, often involving specific transport proteins .
Subcellular Localization
The subcellular localization of a molecule can greatly influence its activity or function . For instance, the localization of a molecule to specific compartments or organelles can be directed by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)azobenzene typically involves a multi-step reaction. One common method includes the bromination of azobenzene derivatives using N-bromosuccinimide in acetonitrile under irradiation . Another method involves the use of acetic acid and subsequent bromination .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Bromomethyl)azobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The azobenzene core can undergo redox reactions, affecting its photoisomerization properties.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate, can oxidize the azobenzene core.
Reducing Agents: Such as sodium dithionite, can reduce the azobenzene core.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield azobenzene derivatives with various functional groups .
Aplicaciones Científicas De Investigación
4-(Bromomethyl)azobenzene has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
- 4-(Phenylazo)benzyl bromide
- 4,4’-Bis(bromomethyl)azobenzene
- 4-(Bromomethyl)phenylazo derivatives
Comparison: 4-(Bromomethyl)azobenzene is unique due to its specific bromomethyl substitution, which imparts distinct reactivity and photoisomerization properties. Compared to other azobenzene derivatives, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
[4-(bromomethyl)phenyl]-phenyldiazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2/c14-10-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGWIAOSYURBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269844 | |
| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57340-21-3 | |
| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57340-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)azobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057340213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)azobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol](/img/structure/B1615014.png)
